Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16N4O2S and its molecular weight is 256.32. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Hybrid Molecules
- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the target compound, showed antimicrobial, antilipase, and antiurease activities in a study by Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013). This indicates potential for antimicrobial applications (Başoğlu et al., 2013).
Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives
- In a study by Shafi, Rajesh, and Senthilkumar (2021), related compounds demonstrated antibacterial and antifungal activities, suggesting similar potential for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (Shafi et al., 2021).
Thiazole-Aminopiperidine Hybrid Analogues as Tuberculosis Inhibitors
- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were found to be effective against Mycobacterium tuberculosis, with one compound showing significant activity in a study by Jeankumar et al. (2013) (Jeankumar et al., 2013).
Synthesis of New Propanamide Derivatives as Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents in a study by Rehman et al. (2018), indicating potential anticancer properties for related compounds (Rehman et al., 2018).
Ethyl 2-Bromomethyl-5-(1,2,3-Thiadiazol-4-yl)furan-3-carboxylate in Reactions with Nucleophiles
- In a study by Maadadi, Pevzner, and Petrov (2016), the reaction of a similar compound with nucleophiles led to the retention of the furylthiadiazole fragment, which could be relevant for similar derivatives (Maadadi et al., 2016).
Fatty Acids in Heterocyclic Synthesis and Microbiological Activities
- Novel scaffolds like Thiadiazolyl Piperidine were synthesized from stearic acid and evaluated for antimicrobial activities in a study by Abdelmajeid, Amine, and Hassan (2017), suggesting similar applications for the target compound (Abdelmajeid et al., 2017).
Synthesis and Auxin Activities of Acylamides
- Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and related compounds were synthesized and evaluated for auxin activities in a study by Yue et al. (2010), indicating potential agricultural applications (Yue et al., 2010).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to interact with various biological targets, including gaba_a receptors , and DNA replication processes .
Mode of Action
1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . They also have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect the gaba_a pathway and processes related to DNA replication .
Result of Action
1,3,4-thiadiazole derivatives, which share a similar structure, have been reported to prevent neurons from firing in the brain and disrupt processes related to DNA replication .
Safety and Hazards
Future Directions
The synthesized polymers exhibit high activity to control the growth of pathogenic bacteria (S. aureus, B. subtilis, E. coli, and P. aeruginosa), and unicellular fungi (C. albicans). The new polymers were mixed with three film-forming agents: polyvinyl alcohol, hydroxyethyl cellulose, and carboxymethyl cellulose to form six film dressings . Therefore, these compounds might be a promising candidate for further evaluation.
Properties
IUPAC Name |
ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAOCYSHLFKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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